molecular formula C15H8Cl2FNO B12341708 6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one

6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one

Cat. No.: B12341708
M. Wt: 308.1 g/mol
InChI Key: BLLDULGTZRWONK-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one is a synthetic organic compound with the molecular formula C15H8Cl2FNO It is a derivative of indolin-2-one, featuring a benzylidene group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one typically involves the condensation of 6-chloro-2-oxindole with 3-chloro-2-fluorobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in a solvent like methanol at room temperature, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydro derivatives.

Scientific Research Applications

6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to downstream effects on cell signaling pathways. This inhibition can result in the suppression of tumor cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one is unique due to the presence of both chlorine and fluorine atoms on the benzylidene group, which can enhance its biological activity and chemical stability. This dual substitution pattern distinguishes it from other similar compounds and contributes to its potential as a versatile research tool and therapeutic agent.

Properties

Molecular Formula

C15H8Cl2FNO

Molecular Weight

308.1 g/mol

IUPAC Name

(3E)-6-chloro-3-[(3-chloro-2-fluorophenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H8Cl2FNO/c16-9-4-5-10-11(15(20)19-13(10)7-9)6-8-2-1-3-12(17)14(8)18/h1-7H,(H,19,20)/b11-6+

InChI Key

BLLDULGTZRWONK-IZZDOVSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)/C=C/2\C3=C(C=C(C=C3)Cl)NC2=O

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C=C2C3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.